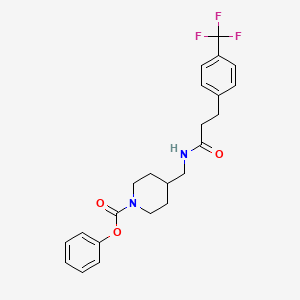

Phenyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate is a piperidine-based small molecule featuring a trifluoromethylphenyl substituent linked via a propanamido-methyl group to the piperidine core. The trifluoromethyl group introduces strong electron-withdrawing effects, which may improve metabolic stability and target binding affinity.

Properties

IUPAC Name |

phenyl 4-[[3-[4-(trifluoromethyl)phenyl]propanoylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N2O3/c24-23(25,26)19-9-6-17(7-10-19)8-11-21(29)27-16-18-12-14-28(15-13-18)22(30)31-20-4-2-1-3-5-20/h1-7,9-10,18H,8,11-16H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNIVHKLWQZJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phenyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring, a trifluoromethyl group, and an amide linkage, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its enzyme inhibition properties and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C23H25F3N2O3, with a molecular weight of approximately 434.5 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and alters its electronic properties, which may enhance its binding affinity to biological targets.

Enzyme Inhibition

Research indicates that compounds structurally related to this compound exhibit significant enzyme inhibition activity. Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways. The presence of the trifluoromethyl substitution is believed to enhance binding affinity due to increased lipophilicity and altered electronic properties.

Case Studies

- Anticancer Activity : Similar compounds have demonstrated promising anticancer effects, particularly against colon carcinoma cell lines. For example, compounds with analogous structures were shown to inhibit cell proliferation effectively, suggesting that this compound may also possess similar properties .

- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, as seen in other derivatives with similar piperidine frameworks. Studies have indicated that modifications in the phenyl ring can significantly impact antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated activities:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| tert-butyl 4-phenylpiperidine-1-carboxylate | Piperidine ring, phenyl group | Lacks trifluoromethyl substitution | Moderate enzyme inhibition |

| N-phenyl-N-[1-(3-phenylpropyl)-4-piperidinyl]propanamide | Piperidine ring, phenyl groups | More complex substitution pattern | High anticancer activity |

| 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid | Piperidine ring, carboxylic acid | Different functional group at piperidine position | Potential anti-inflammatory effects |

Future Directions

Further research is needed to elucidate the specific interactions between this compound and its biological targets. High-throughput screening and molecular docking studies could provide insights into its binding mechanisms and help optimize its structure for enhanced therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally analogous molecules, focusing on substituent effects, synthetic yields, and molecular properties.

Key Observations:

Functional Group Impact: The target compound’s amide linkage contrasts with the urea groups in analogs (e.g., 11d, 11k). Urea derivatives generally exhibit stronger hydrogen-bonding capacity, which may enhance target engagement in enzyme inhibition . The phenyl carboxylate ester in the target compound differs from the tert-butyl ester in 3f .

Substituent Effects :

- The 4-(trifluoromethyl)phenyl group is shared with 11d and 3f. This substituent’s electron-withdrawing nature likely stabilizes the molecule against oxidative metabolism .

- Chloro-trifluoromethyl combinations (e.g., 11k) show higher molecular weights (568.2 vs. 534.1 for 11d) and marginally improved yields (88% vs. 85.3%), suggesting synergistic electronic effects .

Synthetic Yields :

- The tert-butyl-protected 3f has a lower yield (71%) compared to phenyl/urea analogs (85–88% in ), possibly due to steric hindrance during coupling.

Research Implications

- The target compound’s amide and ester functionalities position it as a candidate for protease or esterase-targeted therapies.

- Comparative molecular weight and yield data suggest prioritization of phenyl/urea analogs for high-throughput screening.

- Further studies should explore the trifluoromethyl group’s role in pharmacokinetics and its synergy with chlorinated substituents (as in 11k) .

Q & A

Q. Critical Parameters :

- Temperature control (reflux vs. room temperature).

- Stoichiometry of coupling agents (1.2–1.5 equivalents).

- Purity of intermediates (monitored by TLC/HPLC) .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and stereochemistry (e.g., aromatic proton integration at δ 7.2–7.4 ppm, piperidine methylene signals at δ 2.2–3.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC/MS for molecular weight validation (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC : Reverse-phase C18 columns with methanol/buffer mobile phases (e.g., pH 4.6 acetate buffer) to assess purity (>98%) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Basic: What safety protocols should be followed during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., chloroform, THF) .

- Storage : Store in airtight containers at –20°C, away from light and moisture. Avoid incompatible materials (strong oxidizers) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; adsorb organic spills using vermiculite .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 26% vs. 79.9%)?

Methodological Answer:

- Reproducibility Checks : Replicate procedures with strict control of anhydrous conditions, inert atmospheres, and reagent purity .

- Computational Modeling : Use density functional theory (DFT) to identify rate-limiting steps (e.g., steric hindrance at the piperidine nitrogen) .

- Byproduct Analysis : Employ LC-MS to detect side products (e.g., over-acylation or dimerization) and optimize reaction stoichiometry .

- Scale-Up Trials : Evaluate yield trends at micro- vs. macro-scales; adjust mixing efficiency and heat transfer .

Advanced: How can computational methods enhance reaction design and optimization for this compound?

Methodological Answer:

- Reaction Path Screening : Use quantum chemical calculations (e.g., Gaussian) to predict favorable pathways for amide bond formation .

- Machine Learning (ML) : Train models on existing reaction data (e.g., solvent effects, catalysts) to propose optimal conditions .

- Molecular Dynamics (MD) : Simulate solvent interactions to improve solubility predictions (e.g., in DMF vs. acetonitrile) .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictive accuracy .

Advanced: What strategies are effective for optimizing reaction selectivity and minimizing byproducts?

Methodological Answer:

- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity) .

- Catalyst Screening : Evaluate palladium/copper catalysts for cross-coupling steps to suppress homocoupling .

- Protecting Group Tuning : Replace Boc with Fmoc groups for milder deprotection conditions, reducing side reactions .

- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation in real time .

Advanced: How can researchers address challenges in analytical method development (e.g., low solubility)?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (DMSO:water mixtures) or sonication for NMR/HPLC sample preparation .

- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers, if present .

- Ion-Pairing Agents : Add sodium 1-octanesulfonate to mobile phases for improved HPLC peak symmetry .

- Low-Temperature NMR : Acquire spectra at –40°C to reduce signal broadening in viscous solutions .

Advanced: What methodologies are recommended for in vitro toxicity and metabolic stability assessment?

Methodological Answer:

- CYP450 Inhibition Assays : Use human liver microsomes to evaluate interactions with CYP3A4/2D6 isoforms .

- Ames Test : Screen for mutagenicity via bacterial reverse mutation assays (S. typhimurium strains TA98/TA100) .

- Plasma Stability Studies : Incubate compound in rat/human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .

- Permeability Models : Conduct Caco-2 cell assays to predict intestinal absorption and BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.